N-cyclohexyl-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide
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Overview
Description
N-cyclohexyl-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a cyclohexyl group, a dimethoxyphenyl group, and a cyclopentanecarboxamide moiety
Preparation Methods
The synthesis of N-cyclohexyl-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide typically involves the reaction of 3,4-dimethoxyphenylcyclopentanecarboxylic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-cyclohexyl-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
N-cyclohexyl-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-cyclohexyl-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:
N-(3,4-dimethoxyphenyl)cyclopentanecarboxamide: Lacks the cyclohexyl group, which may affect its chemical reactivity and biological activity.
N-cyclohexyl-1-(3,4-dimethoxyphenyl)cyclohexanecarboxamide: Contains a cyclohexane ring instead of a cyclopentane ring, which may influence its steric properties and interactions with biological targets.
N-cyclohexyl-1-(3,4-dimethoxyphenyl)cyclopentanecarboxylic acid: The carboxylic acid derivative, which may have different solubility and reactivity profiles compared to the amide.
Properties
IUPAC Name |
N-cyclohexyl-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-23-17-11-10-15(14-18(17)24-2)20(12-6-7-13-20)19(22)21-16-8-4-3-5-9-16/h10-11,14,16H,3-9,12-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMNVKPCFTWHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NC3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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